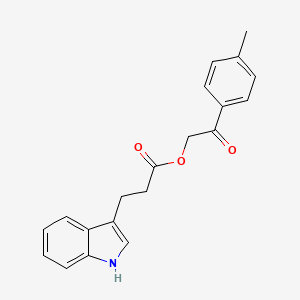

![molecular formula C12H9NO3S2 B2428112 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 719286-35-8](/img/structure/B2428112.png)

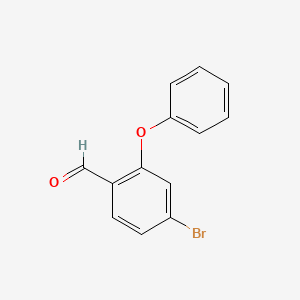

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one, also known as 5-BdMST, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile and reactive compound, which can be used in various synthetic pathways to create a range of other compounds with different properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Bhovi et al. (2010) outlined the synthesis of thiazolidinone derivatives with potential antimicrobial and analgesic activities. These compounds were characterized by analytical and spectral data, highlighting their potential in biological applications (Bhovi, Venkatesh, Bodke, & Biradar, 2010).

Anticancer and Antifungal Properties

Narayana et al. (2004) synthesized new thiazole derivatives, including 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, which exhibited potential as antifungal agents. Their synthesis process and antimicrobial activity were characterized, indicating their relevance in medicinal chemistry (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Molecular Docking Studies and Chemical Analysis

Venil et al. (2021) conducted a study involving molecular docking and quantum chemical analysis of thiazol-4(5H)-one derivatives. Their research provided insights into the molecular structure, reactivity, and potential bioactivity of these compounds (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).

Protein Kinase Inhibition for Neurological and Oncological Disorders

Bourahla et al. (2021) designed and synthesized thiazolidin-4-ones and thiazol-4(5H)-ones as inhibitors of protein kinase DYRK1A. This study identified lead compounds showing promise for the treatment of neurological and oncological disorders, demonstrating the therapeutic potential of such compounds (Bourahla, Guihéneuf, Limanton, Paquin, le Guével, Charlier, Rahmouni, Durieu, Lozach, Carreaux, Meijer, & Bazureau, 2021).

Reactions with Diazomethanes and Formation of Spirocyclopropane Derivatives

Seyfried et al. (2009) explored the reactions of 5-benzylidene-3-phenylrhodanine with diazomethanes, leading to the formation of spirocyclopropane derivatives. This research provides insights into the chemical behavior and potential applications in synthetic chemistry of such compounds (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).

Crystal Structure Analysis

Facchinetti et al. (2016) reported on the crystal structures of thiazolidin-4-one compounds, which play a significant role in understanding their chemical properties and potential applications in material science and pharmacology (Facchinetti, Gomes, Cunico, Wardell, & Wardell, 2016).

Synthesis of Novel Functionalized Derivatives

Kamila et al. (2011) conducted a study on the synthesis of novel functionalized hydantoin derivatives from 2-(methylthio)-1H-imidazol-5(4H)-ones. Their research contributes to the development of new chemical entities with potential applications in various fields (Kamila, Ankati, & Biehl, 2011).

Propriétés

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S2/c1-17-12-13-11(14)10(18-12)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQIOWTTBOWOA-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428033.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2428035.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2428037.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2428041.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2428043.png)

![2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide](/img/structure/B2428044.png)

![4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2428047.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dichlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2428049.png)